![molecular formula C25H22N10O3 B611708 VP-14637 CAS No. 235106-62-4](/img/structure/B611708.png)
VP-14637
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VP-14637, also known as MDT-637, is a small molecule inhibitor of Respiratory Syncytial Virus (RSV) that demonstrates antiviral activity . It was developed as an inhibitor of RSV, which is the leading cause of respiratory tract infections in humans . It has been investigated for the treatment of drug safety .
Molecular Structure Analysis
The molecular weight of VP-14637 is 510.51 . The structure of VP-14637 includes a bis-tetrazole-benzhydrylphenol derivative .Chemical Reactions Analysis
VP-14637 does not block RSV adsorption but inhibits RSV-induced cell-cell fusion and binds specifically to RSV-infected cells . It is capable of specifically interacting with the RSV fusion protein expressed by a T7 vaccinia virus system .Physical And Chemical Properties Analysis
VP-14637 has a molecular weight of 510.518 and a chemical formula of C25H22N10O3 . The elemental analysis shows that it contains C, 58.82; H, 4.34; N, 27.44; O, 9.40 .Wissenschaftliche Forschungsanwendungen
Respiratory Syncytial Virus (RSV) Inhibition
VP-14637, also known as MDT-637, is identified as a potent inhibitor of the Respiratory Syncytial Virus (RSV) . It specifically interacts with the RSV fusion protein, inhibiting RSV-induced cell-cell fusion . This makes it a potential therapeutic agent for treating RSV infections, which are a major cause of respiratory tract infections in infants, the elderly, and immunocompromised individuals .
Antiviral Effects
MDT-637 has demonstrated significant antiviral effects against RSV . It has been compared with ribavirin, a licensed drug for RSV treatment, and MDT-637 showed superior inhibitory concentrations . This suggests that MDT-637 could be a more effective therapeutic agent for RSV infections.
Clinical Trials
MDT-637 has undergone clinical trials to assess its safety, tolerability, and pharmacokinetics . The results of these trials could potentially lead to its approval as a new drug for treating RSV infections.
Broad Spectrum Antiviral Activity
MDT-637 has shown broad in vitro antiviral activity on clinical strains of different RSV genotypes and clades . This suggests that it could be effective against a wide range of RSV strains, enhancing its potential as a therapeutic agent.
Potential for Inhalation Therapy
Given its potency and the nature of RSV infections, MDT-637 could potentially be developed into an inhalation therapy for direct delivery to the respiratory tract. This could provide a more targeted and effective treatment for RSV infections .
Wirkmechanismus
Target of Action
VP-14637, also known as MDT-637, is a small molecule that has been investigated for its antiviral properties . The primary target of VP-14637 is the Fusion (F) protein of the Respiratory Syncytial Virus (RSV) . The F protein is a surface epitope responsible for RSV fusion and is a key target for developing antiviral medicines .
Mode of Action
It is suggested that VP-14637 reduces RSV replication by inhibiting the RSV F protein . This interaction prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting the entry of the virus into the host cell .
Biochemical Pathways
It is known that the compound interferes with the fusion process of rsv, which is a crucial step in the viral replication cycle . By inhibiting the fusion process, VP-14637 prevents the virus from entering host cells and replicating, thereby limiting the spread of the virus .
Result of Action
The primary result of VP-14637’s action is the inhibition of RSV fusion, which effectively reduces RSV replication . This can potentially limit the spread of the virus in the host organism, thereby mitigating the symptoms and severity of RSV infections .
Eigenschaften
IUPAC Name |
2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N10O3/c1-15-28-30-32-34(15)26-13-17-3-9-23(37)21(11-17)25(19-5-7-20(36)8-6-19)22-12-18(4-10-24(22)38)14-27-35-16(2)29-31-33-35/h3-14,25,36-38H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUJRJMLDHEMRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1N=CC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)O)C4=C(C=CC(=C4)C=NN5C(=NN=N5)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135565536 | |
CAS RN |
235106-62-4 |
Source
|
Record name | VP-14637 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0235106624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VP-14637 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCW4G0O030 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.